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molecular formula C18H16FN3O3 B8637115 4-(4-amino-2-fluorophenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

4-(4-amino-2-fluorophenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

Cat. No. B8637115
M. Wt: 341.3 g/mol
InChI Key: HKUDSAWEBILALG-UHFFFAOYSA-N
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Patent
US08304427B2

Procedure details

Compound 39b (100 mg) was dissolved in N-methylpiperidin-2-one (250 μL), and 40% methylaminemethanol solution (250 μL) was added thereto, followed by stirring at 40° C. for 16 hours. Subseuqntly, water was added to the reaction mixture, and the precipitate was filtrated, to thereby yield compound 46a (63.7 mg, yield: 64%).
Name
Compound 39b
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
250 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:24]=[CH:23][C:5]([O:6][C:7]2[C:16]3[C:11](=[CH:12][C:13]([O:21][CH3:22])=[C:14]([C:17](OC)=[O:18])[CH:15]=3)[N:10]=[CH:9][CH:8]=2)=[C:4]([F:25])[CH:3]=1.O.[CH3:27][N:28]1CCCCC1=O>>[NH2:1][C:2]1[CH:24]=[CH:23][C:5]([O:6][C:7]2[C:16]3[C:11](=[CH:12][C:13]([O:21][CH3:22])=[C:14]([C:17]([NH:28][CH3:27])=[O:18])[CH:15]=3)[N:10]=[CH:9][CH:8]=2)=[C:4]([F:25])[CH:3]=1

Inputs

Step One
Name
Compound 39b
Quantity
100 mg
Type
reactant
Smiles
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)OC)OC)C=C1)F
Name
Quantity
250 μL
Type
reactant
Smiles
CN1C(CCCC1)=O
Step Two
Name
solution
Quantity
250 μL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring at 40° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)NC)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 63.7 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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